molecular formula C12H17N B2966099 [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine CAS No. 1368912-50-8

[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine

Cat. No.: B2966099
CAS No.: 1368912-50-8
M. Wt: 175.275
InChI Key: AGVVOOVYNQERPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials, owing to its unique structural properties .

Mechanism of Action

The mechanism of action of [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The cyclopropyl and phenyl groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

    [1-(2,4-Dimethylphenyl)cyclopropyl]methanol: Similar structure but with a hydroxyl group instead of an amine.

    [1-(2,4-Dimethylphenyl)cyclopropyl]acetic acid: Contains a carboxylic acid group instead of an amine.

    [1-(2,4-Dimethylphenyl)cyclopropyl]methylamine: Similar structure but with a methyl group attached to the amine.

Uniqueness: [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine is unique due to its specific combination of a cyclopropyl ring, a 2,4-dimethylphenyl group, and an amine functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-(2,4-dimethylphenyl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-11(10(2)7-9)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVVOOVYNQERPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2(CC2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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